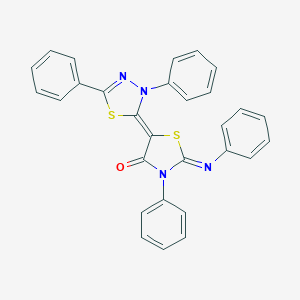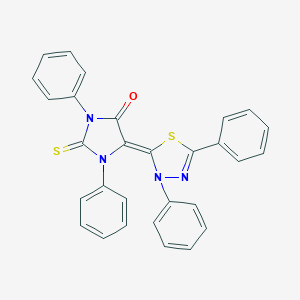![molecular formula C20H25N3O4S B283177 2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283177.png)
2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of piperazine derivatives and is commonly used in the field of medicinal chemistry for drug discovery.
Mécanisme D'action
The exact mechanism of action of 2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is not fully understood. However, it has been reported to act as a dopamine D2 receptor antagonist, a serotonin 5-HT1A receptor agonist, and a serotonin 5-HT2A receptor antagonist. These actions are believed to contribute to the compound's antipsychotic, antidepressant, and anxiolytic properties.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been reported to have several biochemical and physiological effects. It has been shown to decrease the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant properties. This compound has also been reported to increase the levels of norepinephrine in the brain, which may contribute to its anxiolytic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide in lab experiments is its high potency and selectivity for dopamine and serotonin receptors. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems such as the glutamate and GABA systems. Additionally, the development of more soluble derivatives of this compound may improve its efficacy and bioavailability.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves the reaction of 4-methylphenol with 2-chloro-N-(4-methylsulfonylphenyl)acetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperazine to obtain the final product.
Applications De Recherche Scientifique
2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been extensively used in the field of medicinal chemistry for drug discovery. It has been reported to possess antipsychotic, antidepressant, and anxiolytic properties. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C20H25N3O4S |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
2-(4-methylphenoxy)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H25N3O4S/c1-16-7-9-17(10-8-16)27-15-20(24)21-18-5-3-4-6-19(18)22-11-13-23(14-12-22)28(2,25)26/h3-10H,11-15H2,1-2H3,(H,21,24) |
Clé InChI |
OPUMYEYDGLOFQX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl](phenyl)methanone](/img/structure/B283094.png)
![4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283096.png)



![7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B283102.png)
![3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283103.png)
![1,3,5-triphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283104.png)
![3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283106.png)
![Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283107.png)
![1-(4-Chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283111.png)
![7-Anilino-1-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B283113.png)
![2-(4-Methylphenylazo)-3-(2-thienyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylic acid ethyl ester](/img/structure/B283115.png)
![Ethyl 8,9-dimethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B283117.png)